molecular formula C20H37NO4S B1265631 Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1) CAS No. 58089-99-9

Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)

Cat. No. B1265631
CAS RN: 58089-99-9
M. Wt: 387.6 g/mol
InChI Key: FYEJWUXIXSNIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound generally involves the sulfonation reaction through a continuous reactor such as a falling film reactor . Typically, dodecylbenzene and sulfur trioxide react through the reactor, then monoethanolamine neutralizes, and finally, the product is obtained .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be similar to those of other aromatic sulfonic acids . These reactions include forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

This compound is soluble in water . It is stable under normal conditions . More specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight were not found in the search results.

properties

IUPAC Name

2-aminoethanol;4-dodecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3-1-2-4/h13-16H,2-12H2,1H3,(H,19,20,21);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEJWUXIXSNIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069226
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanolamine p-dodecylbenzenesulfonate

CAS RN

58089-99-9
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58089-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanolamine p-dodecylbenzenesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-dodecyl-, compd. with 2-aminoethanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-dodecylbenzenesulphonic acid, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANOLAMINE P-DODECYLBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H10Q2UF40N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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